ST4206

Description

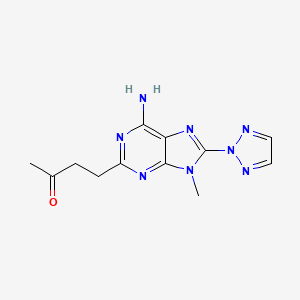

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXYHOBIHWLDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ST4206: A Technical Guide to its Mechanism of Action as an Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ST4206, a potent and orally active small molecule. The primary focus of this document is its role as an antagonist of the adenosine A2A receptor. While initial research has centered on its potential in neurodegenerative diseases, particularly Parkinson's disease, the broader class of adenosine A2A receptor antagonists is under active investigation for applications in oncology. This guide will detail the molecular interactions of this compound, its effects on intracellular signaling, and the overarching therapeutic rationale for its use, including its potential relevance in cancer immunotherapy.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound functions as a selective antagonist of the adenosine A2A receptor (A2AR).[1] In its capacity as an antagonist, this compound binds to the A2A receptor but does not elicit the conformational changes necessary for receptor activation. Instead, it competitively blocks the binding of the endogenous agonist, adenosine. This action effectively inhibits the downstream signaling cascade that is normally initiated by adenosine binding.

The selectivity of this compound for the A2A receptor over the adenosine A1 receptor is a key characteristic of its pharmacological profile. This selectivity is crucial as the A1 and A2A receptors often have opposing physiological effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in preclinical studies. These data are summarized in the table below.

| Parameter | Value | Target | Species | Reference |

| Ki | 12 nM | Adenosine A2A Receptor | Human | [1] |

| Ki | 197 nM | Adenosine A1 Receptor | Human | [1] |

| IC50 | 990 nM | Agonist-induced cAMP accumulation | HEK293 cells | [1] |

Signaling Pathway of the Adenosine A2A Receptor and Inhibition by this compound

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function.

This compound, by blocking the binding of adenosine to the A2A receptor, prevents the activation of the Gs protein and the subsequent production of cAMP. This inhibitory action is the cornerstone of its mechanism.

Relevance in Oncology: Targeting the Tumor Microenvironment

While this compound has been primarily studied in the context of Parkinson's disease, the antagonism of the adenosine A2A receptor is a promising strategy in immuno-oncology.[2] The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as an immunosuppressive molecule.

Adenosine in the tumor microenvironment can inhibit the activity of various immune cells, including T cells and Natural Killer (NK) cells, through the activation of A2A receptors expressed on these immune cells. This leads to a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance.

Adenosine A2A receptor antagonists, like this compound, can reverse this immunosuppression. By blocking the A2A receptors on immune cells, these antagonists can restore their anti-tumor activity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

References

ST4206: A Technical Guide to a Novel Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. The A2A receptor is a key target in the development of therapeutics for neurodegenerative disorders, particularly Parkinson's disease, due to its modulatory role in dopaminergic signaling. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value (nM) |

| Binding Affinity (Ki) | Adenosine A2A | 12 |

| Adenosine A1 | 197 | |

| Functional Activity (IC50) | cAMP Accumulation Inhibition | 990 |

Table 2: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease

| Model | Species | Doses (mg/kg, p.o.) | Endpoint | Outcome |

| Haloperidol-Induced Catalepsy | Mice | 10, 20, 40 | Catalepsy Score | Dose-dependent antagonism of catalepsy |

| L-DOPA-Induced Contralateral Rotations | 6-OHDA Lesioned Rats | 20, 40 | Number of Rotations | Significant increase in contralateral turns |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A and A1 receptors.

Materials:

-

Membrane preparations from cells stably expressing the human adenosine A2A or A1 receptor.

-

Radioligand: [³H]-ZM241385 (for A2A) or [³H]-DPCPX (for A1).

-

Non-specific binding control: High concentration of a non-labeled potent antagonist (e.g., ZM241385 for A2A, DPCPX for A1).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add the non-labeled antagonist.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for IC50 Determination

Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.

Materials:

-

Cells stably expressing the human adenosine A2A receptor.

-

Adenosine A2A receptor agonist (e.g., NECA).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically the EC80 concentration) for a specified time (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate a concentration-response curve for this compound's inhibition of the agonist-induced cAMP production.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.

Haloperidol-Induced Catalepsy in Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Parkinsonian motor impairment.

Materials:

-

Male mice (e.g., CD-1 or Swiss Webster).

-

Haloperidol solution.

-

This compound formulated for oral administration.

-

Vehicle control.

-

A horizontal bar for the catalepsy test.

Procedure:

-

Administer this compound (10, 20, or 40 mg/kg) or vehicle orally to the mice.

-

After a specific pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.

-

For the bar test, gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm above the surface).

-

Measure the time it takes for the mouse to remove both forepaws from the bar (the latency to descend). A cut-off time (e.g., 180 seconds) is typically used.

-

Compare the catalepsy scores (descent latencies) between the this compound-treated groups and the vehicle-treated group to determine the antagonist effect of this compound.

L-DOPA-Induced Contralateral Rotations in 6-OHDA Lesioned Rats

Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.

Materials:

-

Male rats (e.g., Sprague-Dawley or Wistar) with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.

-

L-DOPA/benserazide solution.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Automated rotometer system.

Procedure:

-

Confirm the 6-OHDA lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

-

Administer this compound (20 or 40 mg/kg) or vehicle orally to the lesioned rats.

-

After a pre-treatment period (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, intraperitoneally) combined with a peripheral decarboxylase inhibitor like benserazide.

-

Place the rats in individual automated rotometer bowls.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations over a defined period (e.g., 2 hours).

-

Compare the total number of contralateral rotations between the this compound-treated groups and the vehicle-treated group to determine the potentiating effect of this compound on L-DOPA's motor response.

Visualizations

Signaling Pathway

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow

Caption: Preclinical Characterization Workflow for this compound.

Logical Relationship

Caption: Mechanism of Action of this compound in Parkinson's Disease Models.

ST4206: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST4206 is a potent and orally active antagonist of the adenosine A2A receptor, demonstrating significant potential in preclinical models of Parkinson's disease. As a metabolite of the parent compound ST1535, its pharmacological profile and mechanism of action are of considerable interest to the scientific community. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in-vitro and in-vivo assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one, is a purine derivative. Its chemical structure is characterized by a purine core substituted with a butan-2-one group at the 2-position, an amino group at the 6-position, a methyl group at the 9-position, and a 1,2,3-triazol-2-yl group at the 8-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[6-amino-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purin-2-yl]butan-2-one | |

| Molecular Formula | C12H14N8O | |

| Molecular Weight | 286.29 g/mol | |

| CAS Number | 1246018-36-9 | |

| Topological Polar Surface Area | 117 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 4 | |

| SMILES | CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| InChI | InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |

| InChIKey | PLXYHOBIHWLDSZ-UHFFFAOYSA-N |

Synthesis

ST4206: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ST4206, a potent and orally active adenosine A2A receptor antagonist. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and relevant experimental protocols for preclinical research, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Core Compound Data

This compound is a significant compound in the study of adenosine receptor modulation. Its key quantitative data are summarized below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1246018-36-9 | [1] |

| Molecular Weight | 286.29 g/mol | [1] |

| Chemical Formula | C₁₂H₁₄N₈O | [1] |

| IUPAC Name | 4-[6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl]-2-butanone | [1] |

| Ki for Adenosine A2A | 12 nM | [2] |

| Ki for Adenosine A1 | 197 nM | |

| IC₅₀ on cAMP | 990 nM | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound exerts its effects by acting as an antagonist at the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). In normal physiological processes, adenosine binds to the A2AR, activating a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The accumulation of intracellular cAMP activates protein kinase A (PKA), which then triggers a cascade of downstream signaling events.

By blocking the binding of adenosine to the A2AR, this compound inhibits this signaling pathway. This mechanism is of particular interest in neurodegenerative disorders like Parkinson's disease, where the antagonism of A2A receptors can help to modulate neuronal function and reduce neuroinflammation. The A2A receptor has been identified as a promising non-dopaminergic target for the treatment of Parkinson's disease.

Below is a diagram illustrating the canonical adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

This compound has been evaluated in established animal models of Parkinson's disease. The following are detailed methodologies for two such key in vivo experiments.

Haloperidol-Induced Catalepsy in Mice

This model is used to assess the potential of compounds to reverse drug-induced motor deficits, which can be analogous to some symptoms of Parkinson's disease.

Objective: To evaluate the ability of this compound to antagonize catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.

Materials:

-

Male Swiss mice

-

Haloperidol solution (e.g., 2 mg/kg) in sterile saline

-

This compound solution (e.g., 10, 20, and 40 mg/kg) or vehicle, for oral administration

-

Catalepsy-testing apparatus (e.g., a horizontal bar 4.5 cm above a surface)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

-

Induction of Catalepsy: Administer haloperidol (e.g., 2 mg/kg) intraperitoneally (i.p.) to the mice.

-

Compound Administration: 2.5 hours after haloperidol injection, administer this compound (10, 20, or 40 mg/kg) or vehicle orally.

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points (e.g., every 60 minutes for 3 hours) after this compound administration, gently place the forepaws of each mouse on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).

-

A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, the maximum time is recorded.

-

-

Data Analysis: Compare the descent latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in descent latency indicates an anti-cataleptic effect.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This is a widely used neurotoxicant-based model that mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in saline with 0.02% ascorbic acid)

-

Stereotactic frame and surgical instruments

-

Anesthetic (e.g., isoflurane)

-

L-DOPA and benserazide solution

-

Apomorphine or amphetamine for lesion validation

-

Rotational behavior monitoring system (Rotameter)

Procedure:

-

Unilateral 6-OHDA Lesioning:

-

Anesthetize the rat and place it in a stereotactic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the desired stereotactic coordinates for the medial forebrain bundle (e.g., A/P -2.2 mm, M/L 1.5 mm from bregma).

-

Slowly inject 6-OHDA solution into the target area using a Hamilton syringe (e.g., 5 µL at a rate of 1 µL/minute).

-

Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.

-

Suture the incision and allow the animal to recover.

-

-

Lesion Validation:

-

Approximately 10-14 days post-surgery, assess the extent of the lesion by inducing rotational behavior. This can be done by administering a dopamine agonist like apomorphine (to induce contralateral rotations) or a dopamine-releasing agent like amphetamine (to induce ipsilateral rotations).

-

Animals exhibiting a sufficient number of rotations are considered successfully lesioned and are used for further experiments.

-

-

Drug Testing:

-

Administer this compound or vehicle intraperitoneally.

-

Subsequently, administer a combination of L-DOPA and a peripheral decarboxylase inhibitor like benserazide.

-

Place the rat in the Rotameter system and record the number of contralateral rotations for a defined period (e.g., every 10 minutes for 2 hours).

-

-

Data Analysis: Compare the total number of contralateral rotations in the this compound-treated groups with the vehicle-treated group. A significant increase in rotations indicates that this compound potentiates the effect of L-DOPA.

Below is a workflow diagram for the 6-OHDA-lesioned rat model experiment.

References

ST4206: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ST4206, a potent and orally active adenosine A2A receptor antagonist. This compound was discovered as a primary metabolite of the parent compound ST1535 and has demonstrated significant potential in preclinical models of Parkinson's disease. This whitepaper details the discovery, synthesis, and key preclinical data of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing core concepts through diagrams.

Discovery of this compound

This compound was identified during the preclinical development of ST1535, a potent A2A adenosine receptor antagonist.[1] Metabolic studies of ST1535 revealed the formation of several metabolites, with this compound emerging as one of the two main metabolites.[2] The discovery of this compound was significant as it displayed a pharmacological activity profile similar to its parent compound, ST1535, both in vitro and in vivo.[1][2] This finding suggested that this compound could contribute to the overall therapeutic effect of ST1535 and potentially offer an alternative pharmacological agent.[1]

The discovery process involved in vitro assessment of ST1535's metabolic fate, which indicated the presence of oxidized compounds. Subsequent studies with rat and monkey plasma confirmed this compound as one of the most abundant metabolites.

Synthesis of this compound

The synthesis of this compound was achieved as part of a broader effort to synthesize and evaluate the metabolites of ST1535. The synthetic route originates from 6-chloro-2-iodo-9-methyl-9H-purine. The process involves selective carbon-carbon bond formation, utilizing techniques such as halogen/magnesium exchange reactions and/or palladium-catalyzed reactions to introduce the side chain. This approach allows for the controlled and efficient construction of the target molecule.

General Synthetic Approach

While the specific, step-by-step protocol for the synthesis of 4-(6-Amino-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-2-yl)butan-2-one (this compound) is detailed in dedicated medicinal chemistry literature, the general strategy revolves around the functionalization of a purine scaffold. A key publication outlines the synthesis of ST1535 metabolites, starting from 6-chloro-2-iodo-9-methyl-9H-purine. The synthesis would proceed through the introduction of the butan-2-one side chain at the 2-position of the purine ring, followed by the addition of the triazole and amino groups at the 8- and 6-positions, respectively.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, exerting an inhibitory effect on D2 receptor signaling. By blocking the A2A receptor, this compound can disinhibit D2 receptor function, thereby potentiating dopaminergic neurotransmission. This mechanism is considered a promising non-dopaminergic approach for the treatment of Parkinson's disease, aiming to improve motor function.

Preclinical Data

This compound has been evaluated in a series of in vitro and in vivo studies to determine its pharmacological profile.

In Vitro Activity

The in vitro activity of this compound was assessed through binding affinity studies and functional assays. The compound displayed high affinity for the human adenosine A2A receptor.

| Parameter | This compound | ST1535 (Reference) | ST3932 (Metabolite) |

| A2A Receptor Binding Affinity (Ki, nM) | 12 | 8 | 8 |

| A1 Receptor Binding Affinity (Ki, nM) | 197 | 103 | 33 |

| cAMP Accumulation (IC50, nM) | 990 | 427 | 450 |

| Table 1: In Vitro Pharmacological Profile of this compound and Related Compounds. |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in established animal models of Parkinson's disease. These studies demonstrated that orally administered this compound can produce significant anti-parkinsonian effects.

| Animal Model | Dose (mg/kg, p.o.) | Effect |

| Haloperidol-induced catalepsy in mice | 10, 20, 40 | Antagonized catalepsy in a dose-dependent manner. |

| l-DOPA-induced contralateral rotations in 6-OHDA-lesioned rats | 20, 40 | Significantly potentiated the number of contralateral rotations. |

| Spontaneous motor activity in mice | 10, 20, 40 | Increased motor activity. |

| Table 2: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease. |

Experimental Protocols

A2A Receptor Binding Assay

-

Cell Line: HEK-293 cells stably transfected with the human adenosine A2A receptor gene.

-

Radioligand: [³H]-ZM241385.

-

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a saturating concentration of a known A2A antagonist. After incubation, the membranes are washed, and the bound radioactivity is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

-

Cell Line: HEK-293 cells expressing the human adenosine A2A receptor.

-

Stimulating Agent: NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist.

-

Procedure: Cells are pre-incubated with the test compound (this compound) before being stimulated with NECA. The intracellular cyclic AMP (cAMP) levels are then measured using a commercially available assay kit (e.g., HTRF). The IC50 value is determined as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation.

Haloperidol-Induced Catalepsy in Mice

-

Animals: Male CD-1 mice.

-

Inducing Agent: Haloperidol (a dopamine D2 receptor antagonist).

-

Procedure: Catalepsy is induced by an intraperitoneal injection of haloperidol. The test compound (this compound) or vehicle is administered orally. At specified time points after drug administration, the degree of catalepsy is assessed using the bar test, which measures the time the animal remains in an imposed posture.

Conclusion

This compound, a major metabolite of ST1535, is a potent and orally active adenosine A2A receptor antagonist. Its discovery and subsequent pharmacological characterization have revealed a preclinical profile that is highly similar to its parent compound. The in vitro and in vivo data strongly support its potential as a therapeutic agent for Parkinson's disease. Further investigation into its pharmacokinetic and safety profiles is warranted to fully elucidate its clinical potential.

References

In Vitro Binding Affinity of ST4206 to Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro binding affinity of ST4206, a potent and orally active antagonist of the adenosine A2A receptor, for various adenosine receptor subtypes. The information is compiled from publicly available scientific literature and presented in a format designed for clarity and ease of use by researchers in pharmacology and drug development.

Quantitative Data Summary

The following table summarizes the known in vitro binding and functional data for this compound at human adenosine receptors. It is important to note that while data for the A1 and A2A receptors are available, the binding affinity of this compound for the A2B and A3 adenosine receptors has not been reported in the reviewed literature.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| Adenosine A1 | Radioligand Binding | Ki | 197 | [1] |

| Adenosine A2A | Radioligand Binding | Ki | 12 | [1] |

| Adenosine A2A | Functional (cAMP) | IC50 | 990 | [1] |

| Adenosine A2B | Radioligand Binding | Ki | Not Reported | |

| Adenosine A3 | Radioligand Binding | Ki | Not Reported |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the binding and functional activity of compounds like this compound at adenosine receptors.

Radioligand Displacement Binding Assay (for A1 and A2A Receptors)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human adenosine A1 and A2A receptors.

1. Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human adenosine A1 or A2A receptor.

-

Radioligands:

-

For A1 Receptor: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

For A2A Receptor: [³H]-CGS 21680 (2-[p-(2-carboxyethyl)phenethyl-amino]-5'-N-ethylcarboxamidoadenosine).

-

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of the appropriate radioligand (e.g., ~1-2 nM [³H]-DPCPX for A1 or ~15-30 nM [³H]-CGS 21680 for A2A).

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at 25°C for 60-120 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for A2A Receptor Antagonism)

This protocol outlines a functional assay to determine the ability of a test compound (e.g., this compound) to antagonize the agonist-induced accumulation of cyclic adenosine monophosphate (cAMP) mediated by the A2A receptor.

1. Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.

-

Agonist: NECA or CGS 21680.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Cell Culture Medium: As appropriate for the cell line.

-

Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent cAMP degradation.

-

96-well cell culture plates.

2. Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and grow them to 80-90% confluency.

-

Pre-incubation with Antagonist: Wash the cells with serum-free medium and then pre-incubate them with various concentrations of the test compound (this compound) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist (this compound) concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, using non-linear regression analysis.

Visualizations

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Functional Assay.

Adenosine Receptor Signaling Pathways

Caption: Adenosine Receptor Signaling Pathways.

References

Pharmacological Profile of ST4206: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST4206 is a potent and selective antagonist of the adenosine A2A receptor, identified as a metabolite of the parent compound ST1535. Preclinical evidence strongly suggests its potential as a non-dopaminergic therapeutic agent for Parkinson's disease. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro receptor binding and functional activity, as well as its efficacy in established animal models of Parkinson's disease. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

The antagonism of the adenosine A2A receptor has emerged as a promising therapeutic strategy for managing the motor symptoms of Parkinson's disease. These receptors are highly expressed in the basal ganglia, where they modulate dopaminergic neurotransmission. This compound, a metabolite of ST1535, has demonstrated significant pharmacological activity consistent with A2A receptor antagonism, positioning it as a compound of interest for further investigation.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through receptor binding and functional assays.

Receptor Binding Affinity

This compound exhibits high affinity for the human adenosine A2A receptor. The binding affinity is comparable to its parent compound, ST1535, and another metabolite, ST3932.

Table 1: In Vitro Receptor Binding Affinity of this compound and Related Compounds [1]

| Compound | Target | Ki (nM) |

| This compound | Human Adenosine A2A Receptor | 12 |

| ST1535 | Human Adenosine A2A Receptor | 8 |

| ST3932 | Human Adenosine A2A Receptor | 8 |

Functional Antagonist Activity

The functional antagonist activity of this compound was assessed by its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP).

Table 2: In Vitro Functional Antagonist Activity of this compound and Related Compounds [1]

| Compound | Assay | IC50 (nM) |

| This compound | cAMP Accumulation | 990 |

| ST1535 | cAMP Accumulation | 427 |

| ST3932 | cAMP Accumulation | 450 |

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in established rodent models of Parkinson's disease, demonstrating its potential to alleviate motor deficits.

Haloperidol-Induced Catalepsy in Mice

This compound demonstrated a dose-dependent antagonism of catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.

Table 3: Effect of this compound on Haloperidol-Induced Catalepsy in Mice [1]

| Treatment | Dose (mg/kg, p.o.) | Outcome |

| This compound | 10, 20, 40 | Antagonized catalepsy |

| ST1535 | 10, 20, 40 | Antagonized catalepsy |

| ST3932 | 10, 20, 40 | Antagonized catalepsy |

L-DOPA-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats

In a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, this compound potentiated the effects of L-DOPA, a standard treatment for the disease.[1]

Table 4: Effect of this compound on L-DOPA-Induced Rotations in 6-OHDA-Lesioned Rats [1]

| Treatment | Dose (mg/kg, i.p.) | Outcome |

| This compound | 10, 20, 40 | Potentiated contralateral rotations |

| ST1535 | 10, 20, 40 | Potentiated contralateral rotations |

| ST3932 | 10, 20, 40 | Potentiated contralateral rotations |

Spontaneous Motor Activity in Mice

Oral administration of this compound was found to increase spontaneous motor activity in mice, further supporting its potential to improve motor function.

Table 5: Effect of this compound on Motor Activity in Mice

| Treatment | Dose (mg/kg, p.o.) | Outcome |

| This compound | 10, 20, 40 | Increased motor activity |

| ST1535 | 10, 20, 40 | Increased motor activity |

| ST3932 | 10, 20, 40 | Increased motor activity |

Pharmacokinetics and Toxicology

As of the latest available public information, detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and toxicology profiles for this compound have not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on the study by Vertechy et al., 2015 and standard pharmacological procedures.

In Vitro Assays

-

Receptor Binding Assay:

-

Source: Cloned human adenosine A2A receptors expressed in a suitable cell line (e.g., HEK293).

-

Radioligand: A selective high-affinity radiolabeled antagonist for the A2A receptor.

-

Procedure: Cell membranes expressing the receptor are incubated with the radioligand and varying concentrations of the test compound (this compound, ST1535, ST3932). Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard antagonist. After incubation, bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

cAMP Functional Assay:

-

Cell Line: A cell line expressing the human adenosine A2A receptor (e.g., CHO or HEK293 cells).

-

Procedure: Cells are pre-incubated with the test compound at various concentrations. Subsequently, the cells are stimulated with a known A2A receptor agonist (e.g., NECA) to induce cAMP production. The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available kit (e.g., ELISA-based or TR-FRET-based).

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP accumulation, is determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Models

-

Haloperidol-Induced Catalepsy in Mice:

-

Animals: Male CD-1 mice.

-

Procedure: Mice are orally (p.o.) administered with vehicle or this compound at doses of 10, 20, and 40 mg/kg. After a predetermined time (e.g., 60 minutes), catalepsy is induced by intraperitoneal (i.p.) injection of haloperidol (e.g., 1 mg/kg). At various time points post-haloperidol injection (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is assessed using the bar test. The mouse's forepaws are placed on a horizontal bar raised above the surface, and the time until the mouse removes both paws from the bar is recorded.

-

Data Analysis: The duration of catalepsy is compared between the vehicle-treated and this compound-treated groups.

-

-

6-OHDA-Lesioned Rat Model:

-

Animals: Male Sprague-Dawley rats.

-

Lesioning Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Drug Treatment: After a recovery period and confirmation of the lesion (e.g., via apomorphine-induced rotations), rats are treated intraperitoneally (i.p.) with this compound (10, 20, or 40 mg/kg) in combination with L-DOPA (e.g., 3 mg/kg) and a peripheral decarboxylase inhibitor like benserazide (e.g., 6 mg/kg).

-

Behavioral Assessment: The number of full contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 2 hours) using an automated rotometer system.

-

Data Analysis: The total number of contralateral rotations is compared between the group receiving L-DOPA alone and the groups receiving L-DOPA plus this compound.

-

-

Spontaneous Motor Activity in Mice:

-

Animals: Male CD-1 mice.

-

Procedure: Mice are individually placed in transparent activity cages equipped with infrared beams to automatically record movements. After an acclimatization period, mice are orally (p.o.) administered with vehicle or this compound (10, 20, or 40 mg/kg).

-

Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60 or 120 minutes) immediately following drug administration.

-

Data Analysis: The total motor activity is compared between the vehicle-treated and this compound-treated groups.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the antagonism of the adenosine A2A receptor, which plays a crucial role in modulating neuronal activity in the striatum.

References

ST4206: A Technical Profile on Adenosine A2A Receptor Selectivity

This guide provides an in-depth technical overview of the selectivity and pharmacological profile of ST4206, a potent antagonist of the adenosine A2A receptor. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced interactions of this compound with the adenosine receptor family.

Executive Summary

Adenosine Receptor Family Overview

The adenosine receptor family consists of four distinct G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout human tissues and mediate the physiological effects of adenosine. Their signaling mechanisms are primarily differentiated by the G-protein to which they couple.

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A2A and A2B Receptors: Couple to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

This fundamental difference in signaling pathways is critical for understanding the functional consequences of receptor activation and antagonism.

Quantitative Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic window and potential side effects. The binding affinity (Ki) of this compound has been characterized at cloned human adenosine A1 and A2A receptors. Functional antagonism was quantified by measuring the half-maximal inhibitory concentration (IC50) in a cAMP accumulation assay.

| Receptor Subtype | Parameter | Value (nM) | Selectivity Ratio (A1 Ki / A2A Ki) |

| Adenosine A2A | Ki | 12[1] | 16.4-fold |

| Adenosine A1 | Ki | 197 | |

| Adenosine A2A | IC50 (cAMP) | 990[1][2] |

Note: Binding affinity and functional potency data for this compound at A2B and A3 adenosine receptors are not available in the cited literature.

The data clearly indicate that this compound possesses a 16.4-fold higher binding affinity for the A2A receptor compared to the A1 receptor . The functional assay confirms its antagonist properties at the A2A receptor.

Methodologies and Experimental Protocols

The quantitative data presented were derived from established in-vitro pharmacological assays. The following sections describe the general principles and workflows for these key experiments.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.[3]

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a known radioligand (IC50), and from this, to calculate its binding affinity (Ki).

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO) engineered to express a high density of the target human adenosine receptor (A1 or A2A).

-

Assay Incubation: In a multi-well plate, the prepared cell membranes are incubated with:

-

A fixed concentration of a selective radioligand (e.g., [3H]CGS21680 for the A2A receptor).

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This functional assay measures the ability of an antagonist to block an agonist-induced increase in intracellular cAMP, confirming its mechanism of action and providing its functional potency (IC50).

Objective: To determine the potency of this compound as an antagonist by measuring its ability to inhibit A2A agonist-stimulated cAMP production in whole cells.

General Protocol:

-

Cell Seeding: Whole cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells) are seeded into multi-well plates and grown to a desired confluency.

-

Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

PDE Inhibition: A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) is added to the assay medium to prevent the enzymatic degradation of cAMP, allowing it to accumulate within the cell.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA) at a concentration known to elicit a submaximal response (e.g., EC80). This initiates the Gs signaling cascade and production of cAMP.

-

Cell Lysis & Detection: After incubation, the cells are lysed to release the accumulated intracellular cAMP. The concentration of cAMP is then quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP response) is calculated.

A2A Receptor Signaling Pathway

This compound exerts its effect by blocking the canonical A2A receptor signaling pathway. Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a cascade that this compound is designed to prevent.

Conclusion

Based on the available binding and functional data, this compound is a potent and selective antagonist of the adenosine A2A receptor. It demonstrates a more than 16-fold preference in binding affinity for the A2A receptor over the A1 receptor. Its antagonist activity is confirmed through its ability to inhibit agonist-mediated cAMP production. The lack of publicly available data on its interaction with A2B and A3 receptors represents a current knowledge gap. The pharmacological profile of this compound makes it a valuable tool for research into the therapeutic potential of A2A receptor antagonism.

References

The Role of Adenosine A2A Receptors in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor symptoms. While dopamine replacement therapy remains the cornerstone of treatment, targeting non-dopaminergic pathways offers a promising strategy to improve symptom control and potentially modify disease progression. The adenosine A2A receptor has emerged as a key non-dopaminergic target due to its high concentration in the basal ganglia and its antagonistic interaction with the dopamine D2 receptor. This technical guide provides an in-depth overview of the role of A2A receptors in the pathophysiology of Parkinson's disease, the therapeutic potential of A2A receptor antagonists, and detailed methodologies for their preclinical and clinical evaluation.

The Adenosine A2A Receptor in the Basal Ganglia Circuitry

The basal ganglia are a group of subcortical nuclei crucial for motor control. In Parkinson's disease, the depletion of dopamine disrupts the balance between the "direct" and "indirect" pathways of the basal ganglia, leading to the characteristic motor impairments.

Adenosine A2A receptors are highly expressed in the striatum, a key input nucleus of the basal ganglia.[1] They are predominantly co-localized with dopamine D2 receptors on the GABAergic striatopallidal medium spiny neurons of the indirect pathway.[1][2] This pathway acts as a "brake" on movement.[3]

The interaction between A2A and D2 receptors is largely antagonistic.[2] While dopamine, acting through D2 receptors, inhibits the indirect pathway, facilitating movement, adenosine, via A2A receptors, has the opposite effect, suppressing movement. In the dopamine-depleted state of Parkinson's disease, the inhibitory influence of D2 receptors is diminished, leading to a state of A2A receptor overactivity. This overactivity of the indirect pathway is a major contributor to the motor symptoms of PD. Furthermore, studies have shown an upregulation of A2A receptors in the brains of Parkinson's disease patients, particularly those experiencing levodopa-induced dyskinesias.

A2A Receptor Signaling Pathway

Activation of the A2A receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances the activity of the striatopallidal neurons, thereby inhibiting movement. The close physical and functional interaction with D2 receptors, which are Gi-coupled and inhibit adenylyl cyclase, forms the basis of the A2A-D2 receptor antagonism. This interaction can occur through the formation of A2A-D2 receptor heteromers.

Caption: A2A receptor signaling cascade in a striatopallidal neuron.

A2A Receptor Antagonists as a Therapeutic Strategy

Given the overactivity of the A2A receptor pathway in Parkinson's disease, its blockade presents a logical therapeutic approach. A2A receptor antagonists act to "release the brake" on movement, thereby improving motor function. They offer a non-dopaminergic strategy that can be used as an adjunct to levodopa therapy.

Clinical trials have demonstrated that A2A antagonists can effectively reduce "off" time, the periods when levodopa is not working well and motor symptoms return, in patients with advanced Parkinson's disease. Istradefylline (Nourianz®) is an A2A receptor antagonist that has received regulatory approval in the US and Japan for the treatment of "off" episodes in Parkinson's disease patients. Preclinical studies also suggest that A2A antagonists may have neuroprotective properties and could potentially slow the progression of the disease.

Quantitative Data on A2A Receptor Antagonists

The development of potent and selective A2A receptor antagonists has been a major focus of drug discovery efforts. The following tables summarize key quantitative data for several prominent A2A antagonists.

Table 1: In Vitro Binding Affinities (Ki) of A2A Receptor Antagonists

| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Selectivity vs. A2B Receptor | Selectivity vs. A3 Receptor | Reference(s) |

| Istradefylline | 12.4 | ~18-fold | - | - | |

| 10-20 | ~100-fold | - | - | ||

| Preladenant | 1.1 | >1000-fold | >1000-fold | >1000-fold | |

| Vipadenant | ~1.3 (pKi 8.89) | ~48-fold | ~48-fold | ~773-fold | |

| Tozadenant | - | - | - | - | - |

| PBF-509 | - | - | - | - | - |

Table 2: Clinical Efficacy of A2A Receptor Antagonists in Parkinson's Disease

| Compound | Phase of Development | Key Finding(s) | Reference(s) |

| Istradefylline | Approved (US, Japan) | Reduces "off" time and increases "on" time without worsening troublesome dyskinesia in patients on levodopa. | |

| Preladenant | Discontinued | Phase II trials showed a reduction in "off" time, but Phase III trials were discontinued. | |

| Vipadenant | Discontinued | Phase II trials were conducted, but development for PD was halted. | |

| Tozadenant | Discontinued | Showed promise in Phase II but was discontinued due to safety concerns in Phase III. | |

| PBF-509 | In Development | Undergoing clinical trials. |

Detailed Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used in the characterization of A2A receptor antagonists.

Radioligand Binding Assay for A2A Receptors

This assay measures the affinity of a test compound for the A2A receptor by assessing its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cell membranes expressing the human A2A receptor.

-

Radioligand: [³H]ZM241385 (a selective A2A antagonist).

-

Non-specific binding control: Theophylline or another suitable A2A antagonist at a high concentration.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]ZM241385 (at a concentration close to its Kd, e.g., 1 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing the human A2A receptor.

-

A2A receptor agonist (e.g., CGS21680 or NECA).

-

Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or rolipram) to prevent cAMP degradation.

-

Adenosine deaminase to remove endogenous adenosine.

-

Test compounds at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or radiochemical).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with the PDE inhibitor and adenosine deaminase for 30 minutes at 37°C.

-

To test for antagonist activity, add the test compound at various concentrations and incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the A2A agonist (typically the EC80 concentration).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

For antagonist activity, generate a concentration-response curve and calculate the IC50 value.

In Vivo Microdialysis in a Parkinson's Disease Animal Model

This in vivo technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal, providing insights into the neurochemical effects of a drug.

Materials:

-

A rat or mouse model of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Test compound.

Procedure:

-

Surgically implant a guide cannula into the striatum of the anesthetized animal using stereotaxic coordinates.

-

Allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels (e.g., dopamine, glutamate).

-

Analyze the dialysate samples for neurotransmitter concentrations using HPLC.

-

Express the data as a percentage of the baseline neurotransmitter levels.

Visualizing Experimental and Logical Workflows

Experimental Workflow for A2A Antagonist Screening

Caption: A typical workflow for the screening and identification of A2A receptor antagonists.

Conclusion

The adenosine A2A receptor plays a critical and well-defined role in the pathophysiology of Parkinson's disease. Its strategic location and antagonistic relationship with the dopamine D2 receptor make it a highly attractive target for therapeutic intervention. A2A receptor antagonists have demonstrated clinical efficacy in managing motor symptoms, particularly "off" episodes, in patients with Parkinson's disease. The continued development of novel A2A antagonists and further exploration of their potential neuroprotective effects hold significant promise for improving the treatment landscape for this debilitating neurodegenerative disorder. The experimental protocols and data presented in this guide provide a framework for the ongoing research and development in this important field.

References

The Therapeutic Potential of A2A Antagonists in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adenosine A2A receptor (A2AR) has emerged as a compelling non-dopaminergic target for therapeutic intervention in a range of neurodegenerative disorders, most notably Parkinson's disease (PD) and with growing interest in Alzheimer's disease (AD). A2ARs are highly expressed in the basal ganglia, particularly in the striatum, where they modulate glutamatergic and dopaminergic neurotransmission. Their antagonism has been shown to confer neuroprotective effects, reduce neuroinflammation, and improve motor and cognitive function in various preclinical models. This technical guide provides an in-depth overview of the therapeutic potential of A2A antagonists, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing standardized experimental protocols for their evaluation.

Introduction: The A2A Receptor in Neurodegeneration

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor, coupled to Gs/Golf proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1] In neurodegenerative contexts, the expression and activity of A2ARs are often upregulated in affected brain regions, contributing to excitotoxicity, neuroinflammation, and synaptic dysfunction.[2][[“]]

The primary rationale for targeting the A2AR in Parkinson's disease stems from its antagonistic interaction with the dopamine D2 receptor. By blocking the A2AR, the inhibitory effects on D2 receptor signaling are removed, thereby enhancing dopaminergic transmission and alleviating motor symptoms.[4] Beyond symptomatic relief, A2AR antagonists have demonstrated disease-modifying potential by protecting neurons from cell death in various experimental models of PD.[5]

In Alzheimer's disease, A2ARs are implicated in the detrimental effects of amyloid-beta (Aβ) and tau pathology. They are involved in synaptic depression and their blockade has been shown to rescue synaptic plasticity and memory deficits in preclinical AD models. Furthermore, A2ARs are expressed on microglia and astrocytes, and their antagonism can modulate neuroinflammatory responses, a key component of neurodegeneration.

Mechanism of Action of A2A Antagonists

The therapeutic effects of A2A antagonists in neurodegeneration are multifaceted and involve actions on both neuronal and glial cells.

-

Modulation of Neurotransmission: In the striatum, A2ARs are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2ARs counteracts the effects of dopamine, leading to motor inhibition. A2A antagonists block this effect, thereby facilitating motor function. They also modulate the release of other neurotransmitters, including glutamate, which is implicated in excitotoxicity.

-

Neuroprotection: A2A antagonists have consistently shown neuroprotective effects in preclinical models. The proposed mechanisms include the reduction of excitotoxic damage, attenuation of mitochondrial dysfunction, and inhibition of apoptotic pathways.

-

Anti-inflammatory Effects: A2ARs are expressed on microglia and astrocytes. Their activation can promote a pro-inflammatory phenotype. By blocking these receptors, A2A antagonists can shift glial cells towards a more neuroprotective state, reducing the production of pro-inflammatory cytokines and reactive oxygen species.

Quantitative Data on A2A Antagonists

The following tables summarize key quantitative data for prominent A2A antagonists that have been investigated for neurodegenerative diseases.

Table 1: In Vitro Binding Affinities (Ki) of Selected A2A Antagonists

| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Reference(s) |

| Istradefylline (KW-6002) | 10 - 20 | ~100-fold | |

| Preladenant (SCH 420814) | 1.1 | >1000-fold | |

| Tozadenant (SYN-115) | 2.4 - 38 | >120-fold | |

| ZM241385 | 0.8 - 1.4 | High | |

| SCH 58261 | 1.3 | 323-fold |

Table 2: Clinical Trial Efficacy of A2A Antagonists in Parkinson's Disease (Change in Daily "OFF" Time)

| Compound | Dose | Change in "OFF" Time vs. Placebo (hours) | Key Findings | Reference(s) |

| Istradefylline | 20 mg/day | -0.99 | Significant reduction in "OFF" time. | |

| Istradefylline | 40 mg/day | -0.96 | Significant reduction in "OFF" time. | |

| Preladenant | 2, 5, 10 mg twice daily | No significant reduction | Failed to meet primary endpoint in Phase 3 trials. | |

| Tozadenant | 60, 120, 180, 240 mg twice daily | -1.1 to -1.2 (Phase 2b) | Phase 3 program discontinued due to safety concerns (agranulocytosis). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of A2A antagonists.

In Vitro Assays

This assay determines the binding affinity (Ki) of a compound for the A2A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human A2A receptor.

-

Radioligand: [3H]ZM241385 or [3H]SCH 58261.

-

Test compounds (A2A antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

-

Materials:

-

HEK293 cells expressing the human A2A receptor.

-

A2A receptor agonist (e.g., CGS21680 or NECA).

-

Test compounds (A2A antagonists).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of the A2A agonist in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

-

Generate a dose-response curve and calculate the IC50 value for the antagonist.

-

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

-

Neurotoxin (e.g., MPP+, 6-OHDA, or glutamate).

-

Test compounds (A2A antagonists).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Plate reader.

-

-

Procedure:

-

Plate the neuronal cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of the test compound for a specified period.

-

Expose the cells to the neurotoxin.

-

After the incubation period with the toxin, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

In Vivo Models

This model involves the unilateral injection of the neurotoxin 6-OHDA into the rat brain to create a lesion of the nigrostriatal dopamine pathway.

-

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Stereotaxic Surgery: Expose the skull and drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the striatum.

-

6-OHDA Injection: Slowly infuse a solution of 6-OHDA (typically 8-16 µg in ascorbate-saline) into the target brain region using a microsyringe pump.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks), assess motor deficits using tests such as apomorphine- or amphetamine-induced rotations.

-

Drug Administration: Administer the A2A antagonist via the desired route (e.g., oral gavage, intraperitoneal injection) and evaluate its effect on motor performance.

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to confirm the extent of the dopaminergic lesion.

-

This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism in non-human primates, which closely mimics the human condition.

-

Procedure:

-

Animal Selection and Baseline Assessment: Select healthy, adult non-human primates (e.g., macaques) and perform baseline behavioral assessments using a standardized parkinsonian rating scale.

-

MPTP Administration: Administer MPTP via a systemic route (intramuscular or intravenous) or through intracarotid infusion. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of parkinsonism.

-

Behavioral Monitoring: Closely monitor the animals for the development of parkinsonian signs (bradykinesia, rigidity, tremor, postural instability) and score them regularly.

-

Drug Administration: Once a stable parkinsonian state is achieved, administer the A2A antagonist and evaluate its effects on motor symptoms.

-

Neuroimaging (Optional): Positron Emission Tomography (PET) with dopamine transporter (DAT) radioligands can be used to assess the integrity of the dopaminergic system.

-

Visualizations: Signaling Pathways and Experimental Workflows

A2A Receptor Signaling Pathway in a Neuron

Caption: A2A receptor signaling cascade leading to changes in gene expression.

Experimental Workflow for In Vivo Evaluation of an A2A Antagonist

Caption: Workflow for preclinical evaluation of A2A antagonists in animal models.

Logical Relationship of A2A Antagonism in Neuroprotection

Caption: Key mechanisms by which A2A antagonists confer neuroprotection.

Conclusion and Future Directions

A2A receptor antagonists represent a promising therapeutic strategy for neurodegenerative diseases, offering a non-dopaminergic approach to symptom management and potentially disease modification. The approval of istradefylline for Parkinson's disease in some countries has validated this target. However, the failures of preladenant and tozadenant in late-stage clinical trials highlight the challenges in translating preclinical efficacy to clinical success.

Future research should focus on:

-

Patient Stratification: Identifying patient populations most likely to respond to A2A antagonist therapy.

-

Combination Therapies: Exploring the synergistic effects of A2A antagonists with other neuroprotective or symptomatic treatments.

-

Biomarker Development: Identifying biomarkers to monitor target engagement and therapeutic response.

-

Exploring Other Neurodegenerative Diseases: Expanding the investigation of A2A antagonists in Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions.

By addressing these key areas, the full therapeutic potential of A2A antagonists in combating neurodegeneration may be realized.

References

- 1. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration [mdpi.com]

- 3. consensus.app [consensus.app]

- 4. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of adenosine A2A receptor antagonists in development.

An In-depth Technical Guide to Adenosine A2A Receptor Antagonists in Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, cancer.[1][2][3][4] As a G-protein coupled receptor (GPCR), the A2AR plays a crucial role in modulating various physiological processes, including neurotransmission and immune responses.[5] In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and functionally oppose the activity of dopamine D2 receptors, making them a compelling target for non-dopaminergic therapies for Parkinson's disease. In the periphery, high concentrations of adenosine in the tumor microenvironment can activate A2A receptors on immune cells, leading to immunosuppression and promoting tumor progression. Consequently, A2AR antagonists are being actively investigated for their potential to restore anti-tumor immunity.

This technical guide provides a comprehensive review of adenosine A2A receptor antagonists currently in development. It summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes the underlying signaling pathways and experimental workflows.

Adenosine A2A Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the adenosine A2A receptor involves the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately influences gene transcription and cellular function.

Caption: Canonical Gs-coupled signaling cascade of the adenosine A2A receptor.

Quantitative Data for A2A Receptor Antagonists in Development

The following table summarizes key quantitative data for several adenosine A2A receptor antagonists that are or have been in development. This data is crucial for comparing the potency, selectivity, and clinical efficacy of these compounds.

| Compound Name (Alias) | Company/Origin | Target Indication(s) | Development Phase | Binding Affinity (Ki) | Potency (IC50/EC50) | Clinical Efficacy/Notes |